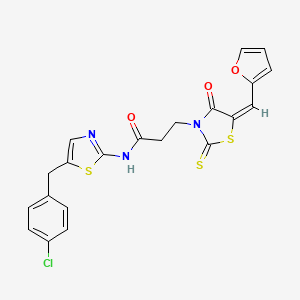
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide” typically involves multi-step organic reactions. The starting materials might include 3-acetyl-2-methylbenzofuran, 4-bromobenzenesulfonyl chloride, and 2-chlorobenzoyl chloride. The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperature and pressure settings.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.
化学反应分析
Types of Reactions
“N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might produce an alcohol or amine.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of “N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzenesulfonyl)-2-chlorobenzamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-fluorobenzamide
Uniqueness
“N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromophenyl)sulfonyl-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClNO5S/c1-14(28)23-15(2)32-22-12-9-17(13-20(22)23)27(24(29)19-5-3-4-6-21(19)26)33(30,31)18-10-7-16(25)8-11-18/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDNQMSFRDZBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride](/img/structure/B2576268.png)
![1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2576269.png)
![3,5-dimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2576270.png)

![ethyl 4-[2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate](/img/structure/B2576274.png)

![5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2576276.png)
![[(3R)-3-amino-2-oxobutyl]phosphonicacid](/img/structure/B2576277.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide](/img/structure/B2576284.png)
![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2576285.png)
![N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2576287.png)
![ethyl 2-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2576288.png)
